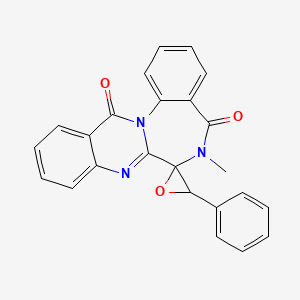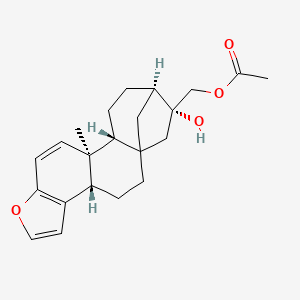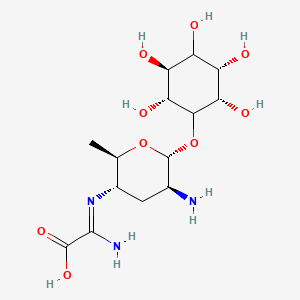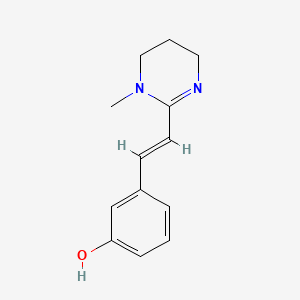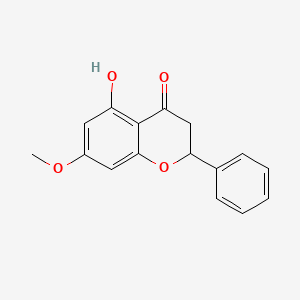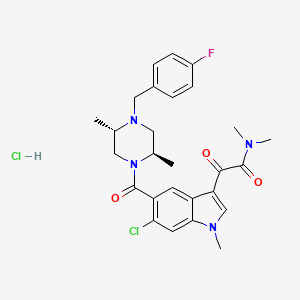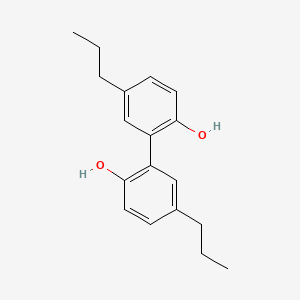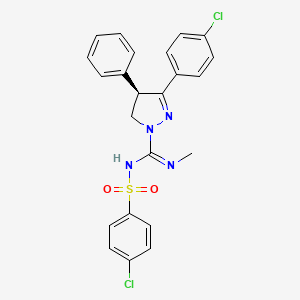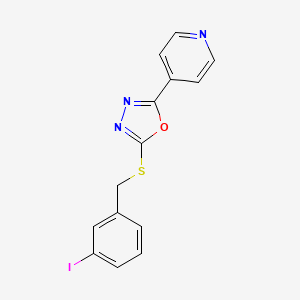
Arxxant
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arxxant is a synthetic compound that has been developed for research purposes. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying biological processes. The compound has been synthesized using a novel method, which has been optimized for high yields and purity.
Applications De Recherche Scientifique
AR in Education and Learning Enhancement
Augmented Reality (AR) is transforming educational experiences, fostering a dynamic learning environment. Studies indicate that AR can significantly boost learning achievements by offering interactive, immersive experiences. Its application spans various educational levels, including K-12, higher education, and adult learning. Particularly in K-12 settings, AR has shown potential in augmenting traditional curriculum materials, with meta-analyses revealing a moderate effect on student performance. AR's ability to annotate the real world, provide contextual visualization, and integrate vision-haptic visualization aligns well with established learning theories, offering a multifaceted approach to education (Cheng & Tsai, 2013) (Akçayır & Akçayir, 2017) (Santos et al., 2014).
AR in Healthcare and Medical Training
In the healthcare domain, AR shows promise in enhancing medical education and procedural training. Its applications include surgical planning, patient treatment, and elucidating complex medical conditions to patients and their relatives. Although in early stages, AR's potential in improving healthcare competencies and providing learning opportunities in real physical contexts is significant. However, clinical studies validating the effectiveness of AR technologies in actual medical practice are still in their infancy (Zhu et al., 2014) (Eckert et al., 2019).
AR in Industrial and Maintenance Applications
AR is increasingly being considered for supporting maintenance operations in industries. It offers quantifiable advantages and disadvantages in terms of Key Performance Indicators (KPI) for industrial maintenance, though some technical issues still prevent its widespread implementation. Future research is geared towards overcoming these technical limitations and exploring new possibilities like combining image-based and location-based AR technology for enhanced industrial applications (Palmarini et al., 2018).
AR in Enhancing Safety and Risk Management
In domains like aviation, AR is underutilized but has significant potential for improving safety management systems and education. It offers a pragmatic approach to problem identification, analysis, resolution, and implementation. The integration of AR in safety management can provide valuable insights and tools for airport management, supporting a proactive safety culture. However, more rigorous and relevant research is needed to fully realize the potential of AR in safety and risk management (Lu et al., 2011).
Propriétés
Numéro CAS |
202260-21-7 |
|---|---|
Nom du produit |
Arxxant |
Formule moléculaire |
C29H34N4O7S |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |
Clé InChI |
YTKBKIVYPITVAO-NTEVMMBTSA-N |
SMILES isomérique |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES canonique |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Synonymes |
13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



